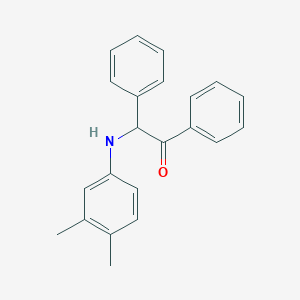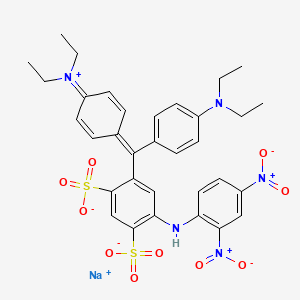
C.I. Acid Green 8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
C.I. Acid Green 8 is a synthetic dye belonging to the class of acid dyes. It is primarily used for dyeing wool, silk, and nylon. The compound is known for its vibrant green color and is widely used in various industrial applications, including textiles, leather, and paper.
Métodos De Preparación
The synthesis of C.I. Acid Green 8 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions often include acidic environments and controlled temperatures to ensure the formation of the desired dye. Industrial production methods may involve large-scale batch processes where the reactants are mixed in reactors, followed by purification steps to isolate the dye.
Análisis De Reacciones Químicas
C.I. Acid Green 8 undergoes several types of chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the dye into simpler compounds.
Substitution: The dye can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium dithionite, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
C.I. Acid Green 8 has several scientific research applications:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining biological tissues for microscopic examination.
Medicine: Investigated for potential therapeutic applications and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics, in the leather industry for coloring leather products, and in the paper industry for adding color to paper products.
Mecanismo De Acción
The mechanism of action of C.I. Acid Green 8 involves its interaction with specific molecular targets, such as proteins and nucleic acids. The dye binds to these targets through electrostatic interactions, hydrogen bonding, and van der Waals forces. These interactions can lead to changes in the structure and function of the target molecules, which can be utilized in various applications, such as staining and diagnostics.
Comparación Con Compuestos Similares
C.I. Acid Green 8 can be compared with other similar compounds, such as:
C.I. Acid Green 16: Another acid dye with similar applications but different molecular structure and properties.
C.I. Acid Green 81: Known for its use in the textile industry, with distinct chemical properties compared to this compound.
C.I. Acid Green 25: Used in various industrial applications, with unique characteristics that differentiate it from this compound. The uniqueness of this compound lies in its specific molecular structure, which imparts distinct color properties and reactivity, making it suitable for a wide range of applications.
Propiedades
Número CAS |
6416-29-1 |
|---|---|
Fórmula molecular |
C33H34N5NaO10S2 |
Peso molecular |
747.8 g/mol |
Nombre IUPAC |
sodium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-6-(2,4-dinitroanilino)benzene-1,3-disulfonate |
InChI |
InChI=1S/C33H35N5O10S2.Na/c1-5-35(6-2)24-13-9-22(10-14-24)33(23-11-15-25(16-12-23)36(7-3)8-4)27-20-29(32(50(46,47)48)21-31(27)49(43,44)45)34-28-18-17-26(37(39)40)19-30(28)38(41)42;/h9-21,34H,5-8H2,1-4H3,(H-,43,44,45,46,47,48);/q;+1/p-1 |
Clave InChI |
OEMZQOVLGMSSNG-UHFFFAOYSA-M |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC(=C(C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


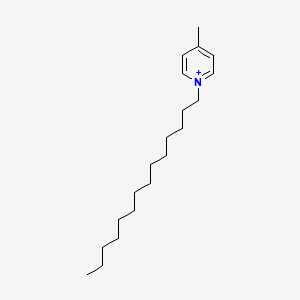

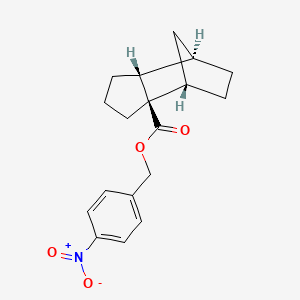
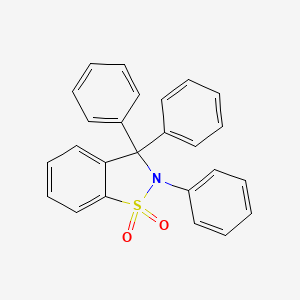

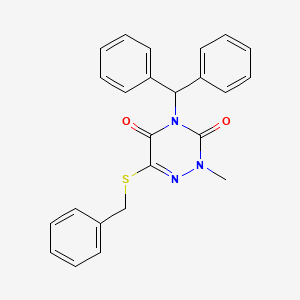

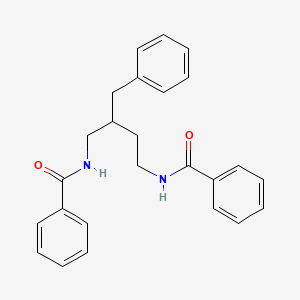
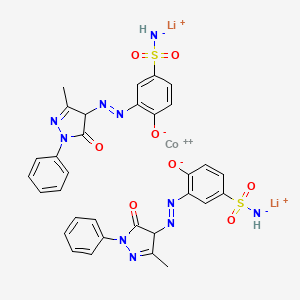

![1-N-[4-(aminomethyl)phenyl]-4-N-[4-[(1-methylpyridin-1-ium-3-yl)carbamoyl]phenyl]benzene-1,4-dicarboxamide;4-methylbenzenesulfonic acid](/img/structure/B12808412.png)

